2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide
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Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities and are being investigated for their therapeutic potential in treating various ailments. The unique structural feature of the 1,3,4-oxadiazole ring allows for effective binding with different enzymes and receptors in biological systems, leading to an array of bioactivities. These compounds have shown potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Antitubercular Activity
Specific modifications of the isoniazid (INH) structure, including N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, have demonstrated significant in vitro antitubercular activity. These derivatives showed efficacy comparable to INH against M. tuberculosis and other mycobacteria, presenting an important point for the rational design of new anti-TB compounds (Asif, 2014).
Pharmacological Profile Improvement
Enantiomerically pure derivatives based on the pyrrolidin-2-one pharmacophore, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its methyl derivative, have been explored for their potential to facilitate memory processes and attenuate the impairment of cognitive functions. The pharmacological testing of individual enantiomers has provided evidence of their advantages, justifying the purification of drug substances from less active ones for improved therapeutic profiles (Veinberg et al., 2015).
Advanced Oxidation Process Degradation
Oxadiazole derivatives have also been investigated in the context of environmental science, specifically in the advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen (ACT). The study of by-products and biotoxicity of ACT degradation by AOPs, including oxadiazole derivatives, contributes to the understanding of their environmental impact and potential applications in water treatment (Qutob et al., 2022).
Mechanism of Action
Fluorophenyl Compounds
The presence of a fluorophenyl group in the compound could potentially enhance its ability to penetrate biological membranes due to the lipophilic nature of fluorine. Fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Oxadiazole Derivatives
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Indole Derivatives
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-15-5-7-17(8-6-15)16(2)25-21(29)14-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13,16H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHONJGMLGUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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